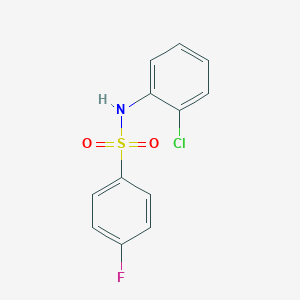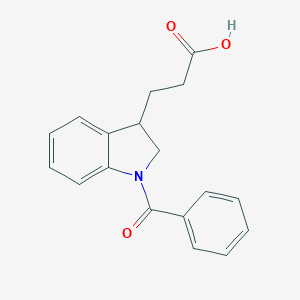
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as BDI, is a chemical compound that has been widely used in scientific research. It is a derivative of indole-3-acetic acid and has been found to have various biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been found to reduce the production of inflammatory mediators and cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in scientific research. One potential application is in the development of new drugs for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have potential for the treatment of cancer, particularly in combination with other chemotherapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid and its potential for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid involves the condensation reaction between indole-3-acetic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction yields 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has been widely used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has also been shown to have an effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
18749-79-6 |
|---|---|
Produktname |
3-(1-benzoyl-2,3-dihydro-1H-indol-3-yl)propanoic acid |
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-(1-benzoyl-2,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)11-10-14-12-19(16-9-5-4-8-15(14)16)18(22)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,21) |
InChI-Schlüssel |
AFLXAZDKNBTYER-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
Kanonische SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CCC(=O)O |
Synonyme |
3-(1-benzoylindolin-3-yl)propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



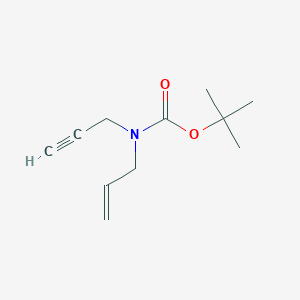
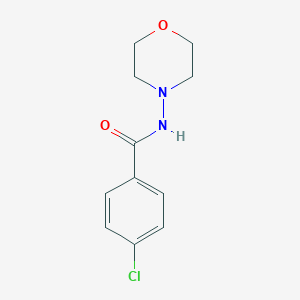
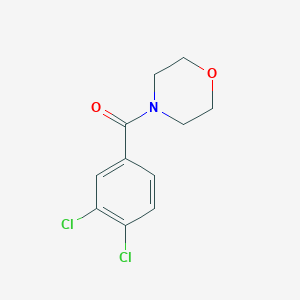
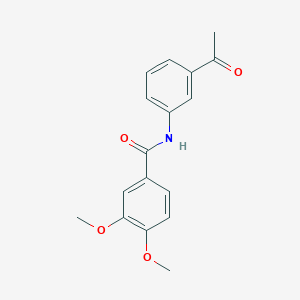
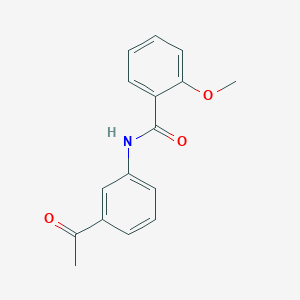
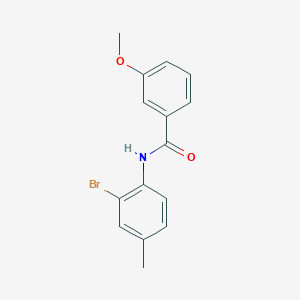
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
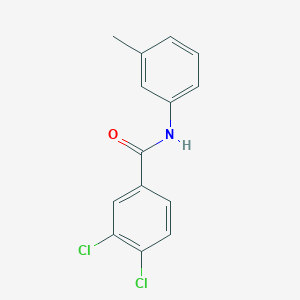
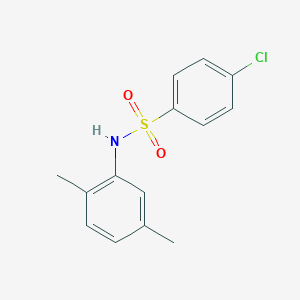
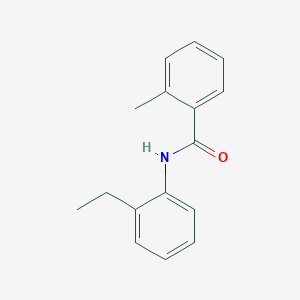
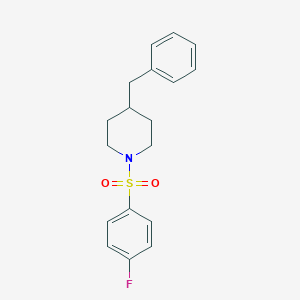
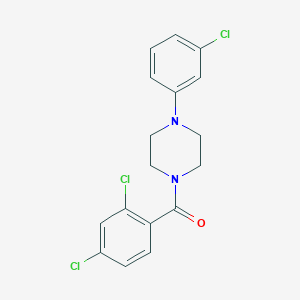
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
